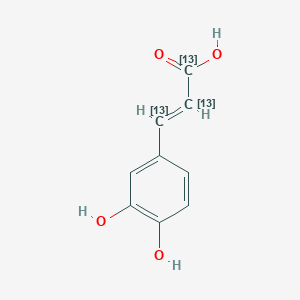

Caffeic acid-13C3

Description

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-JDWYZSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Caffeic acid-13C3 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Caffeic acid-13C3, a stable isotope-labeled derivative of caffeic acid. This document details its core properties, primary applications in research, and methodologies for its use, particularly in quantitative bioanalysis.

Core Concepts: Understanding this compound

This compound is an isotopically enriched form of caffeic acid, a naturally occurring phenolic compound found in various plants. In this compound, three carbon atoms (¹²C) in the propenoic acid side chain are replaced with the stable, heavier isotope, carbon-13 (¹³C). This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight by three atomic mass units. This key feature makes it an ideal internal standard for mass spectrometry-based quantification of natural caffeic acid.

The primary and most critical application of this compound in research is its use as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In these techniques, a known quantity of this compound is added to a biological sample (e.g., plasma, urine, tissue homogenate) at the beginning of the sample preparation process. Because it is chemically identical to the endogenous caffeic acid, it experiences the same extraction losses, ionization suppression or enhancement, and other sources of variability during the analytical workflow. By comparing the known concentration of the labeled standard to the signal of the unlabeled analyte, researchers can accurately and precisely quantify the concentration of caffeic acid in the original sample.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | C₆[¹³C]₃H₈O₄ |

| Molecular Weight | 183.14 g/mol |

| CAS Number | 1185245-82-2 |

| Appearance | Yellow Crystalline Solid |

| Purity | ≥95% |

| Storage Temperature | -20°C |

Experimental Protocols: Quantification of Caffeic Acid in Biological Matrices

The following is a representative, detailed methodology for the quantification of caffeic acid in rat plasma using this compound as an internal standard, based on established LC-MS/MS protocols for similar analyses.

Materials and Reagents

-

Caffeic acid standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (or other biological matrix)

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of a this compound working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates before injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate caffeic acid from other matrix components. For example:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often preferred for phenolic acids.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Caffeic Acid: m/z 179 → 135

-

This compound: m/z 182 → 138

-

Quantitative Data from Pharmacokinetic Studies

The following table presents representative pharmacokinetic parameters of caffeic acid in rats following oral administration, derived from studies that would typically employ a stable isotope-labeled internal standard like this compound for accurate quantification.

| Parameter | Value | Unit |

| Dose | 10 | mg/kg |

| Cmax (Maximum Concentration) | 1.5 ± 0.3 | µg/mL |

| Tmax (Time to Maximum Concentration) | 0.5 ± 0.1 | h |

| AUC₀-t (Area Under the Curve) | 3.8 ± 0.7 | µg·h/mL |

| t₁/₂ (Half-life) | 1.2 ± 0.2 | h |

Visualizations: Workflows and Pathways

Experimental Workflow for Quantification

Caption: Workflow for the quantification of caffeic acid using this compound.

Metabolic Pathway of Caffeic Acid

Caption: Major metabolic pathways of caffeic acid in vivo.

References

Caffeic Acid-13C3: A Technical Guide for Researchers

This technical guide provides comprehensive information on Caffeic acid-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of caffeic acid in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explores the key signaling pathways influenced by its unlabeled analogue, caffeic acid.

Core Physicochemical Data

This compound is an isotopically enriched form of caffeic acid, a naturally occurring phenolic compound found in a wide array of plant sources. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry. This technique is the gold standard for quantitative analysis, as it corrects for variations in sample preparation and matrix effects.

| Property | Value | Citations |

| CAS Number | 1185245-82-2 | [1][2][3][4] |

| Molecular Formula | C₆¹³C₃H₈O₄ | [1][2] |

| Molecular Weight | 183.14 g/mol | [1][2][5] |

| Synonyms | 3-(3,4-Dihydroxyphenyl)-2-propenoic-1,2,3-13C3 acid, 3,4-Dihydroxycinnamic Acid-13C3 | [1][3] |

| Appearance | Typically a solid | [4] |

| Intended Use | Internal standard for the quantification of caffeic acid by GC- or LC-MS |

Experimental Protocol: Quantification of Caffeic Acid using this compound and LC-MS/MS

This protocol provides a general framework for the quantification of caffeic acid in biological samples (e.g., plasma, tissue homogenates) using this compound as an internal standard. Optimization of specific parameters may be required depending on the matrix and instrumentation.

1. Preparation of Stock Solutions:

-

Caffeic Acid Standard: Prepare a 1 mg/mL stock solution of unlabeled caffeic acid in methanol.

-

This compound Internal Standard (IS): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solutions with methanol or a relevant solvent to create a series of calibration standards and a working solution of the internal standard. The concentration of the IS working solution should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

2. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of the biological sample (e.g., plasma), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to ensure the separation of caffeic acid from other matrix components and its co-elution with this compound.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Caffeic Acid: m/z 179 → 135

-

This compound: m/z 182 → 138

-

-

Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

4. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the caffeic acid standard to the peak area of the this compound internal standard against the concentration of the caffeic acid standards.

-

Determine the concentration of caffeic acid in the unknown samples by interpolating the peak area ratios from the calibration curve.

Biological Signaling Pathways of Caffeic Acid

While this compound serves as an analytical tool, the biological activity of its unlabeled counterpart is of significant interest to researchers. Caffeic acid exerts a wide range of effects, including antioxidant, anti-inflammatory, and anti-cancer activities, by modulating several key signaling pathways.[6]

1. Anti-inflammatory Pathways:

Caffeic acid can inhibit the production of pro-inflammatory mediators.[6] It achieves this by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of prostaglandins and leukotrienes.[6] Furthermore, it can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[5][7]

2. Anti-cancer Signaling:

Caffeic acid has demonstrated anti-cancer properties by influencing multiple cellular processes. It can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[6] This is partly achieved through the modulation of pathways such as the PI3K/Akt and MAPK signaling cascades, which are often dysregulated in cancer.[5] By inhibiting these pathways, caffeic acid can suppress tumor cell growth and survival.[3][5]

3. Neuroprotective Effects:

Studies have shown that caffeic acid may have antidepressant-like and neuroprotective effects.[1] These effects are thought to be mediated through the modulation of cellular signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and the MAPK/ERK pathway.[1][2] Activation of these pathways can lead to the phosphorylation of transcription factors like CREB, which in turn promotes the expression of neurotrophic factors such as BDNF, supporting neuronal survival and plasticity.[1]

References

- 1. scispace.com [scispace.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. rroij.com [rroij.com]

- 4. rsc.org [rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Caffeic Acid-13C3 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Caffeic acid-13C3 as a stable isotope tracer in metabolic flux analysis (MFA). It is designed to offer a comprehensive resource, detailing the core principles, experimental protocols, and data interpretation relevant to its use in elucidating complex metabolic pathways.

Introduction to Metabolic Flux Analysis and Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. It provides a detailed snapshot of cellular metabolism under specific conditions, making it an indispensable tool in systems biology, metabolic engineering, and disease research.[1][2] The core of MFA often involves the use of stable isotope-labeled substrates, such as those enriched with Carbon-13 (¹³C), to trace the flow of atoms through metabolic networks.[1][3]

By supplying cells with a ¹³C-labeled compound, researchers can track the incorporation of the heavy isotope into various downstream metabolites.[1][4] The resulting labeling patterns, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide critical constraints that allow for the precise calculation of metabolic fluxes.[1][4]

This compound is a specialized tracer used to investigate specific branches of metabolism, particularly the phenylpropanoid pathway, which is crucial for the biosynthesis of a vast array of plant secondary metabolites, including lignin.[5][6][7]

The Role of this compound in Tracing the Phenylpropanoid Pathway

Caffeic acid is a key intermediate in the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and leads to the synthesis of monolignols (the building blocks of lignin) and other important phenolic compounds.[7][8][9] Using Caffeic acid labeled with three ¹³C atoms (this compound) allows researchers to introduce a distinct isotopic signature at a specific entry point in this complex network.

As the ¹³C-labeled caffeic acid is metabolized, the label is transferred to subsequent products. Tracking this label provides direct insights into:

-

The activity of enzymes downstream of caffeic acid, such as Caffeic acid O-methyltransferase (COMT).[6][10]

-

The contribution of this pathway to the synthesis of lignin and other phenolic compounds.[5][9]

-

The flexibility and robustness of the pathway under various genetic or environmental conditions.[5]

The biosynthesis of caffeic acid itself can occur through parallel pathways, and understanding the flux through these routes is critical for a complete picture of phenylpropanoid metabolism.[5]

Experimental Design and Protocols

A successful metabolic flux analysis experiment using this compound requires careful planning and execution, from tracer selection to data analysis. The following sections outline a generalized protocol.

The workflow for a typical ¹³C-MFA experiment is a multi-step process that involves cell cultivation, isotope labeling, sample processing, analytical measurement, and computational flux calculation.

This protocol provides a generalized methodology for a stable isotope tracing experiment in plant cell cultures.

-

Cell Culture Preparation:

-

Establish a stable cell culture (e.g., plant hairy root cultures) in a suitable growth medium.

-

Ensure the culture reaches a metabolic steady state, where growth and consumption rates are stable. This is crucial for accurate flux determination.[11]

-

-

Isotope Labeling:

-

Prepare a sterile stock solution of this compound.

-

Introduce the this compound tracer into the culture medium at a defined concentration. The concentration should be sufficient to achieve significant labeling in downstream metabolites without causing metabolic perturbations.

-

Incubate the culture for a predetermined period to allow for the incorporation of the ¹³C label and to reach an isotopic steady state.

-

-

Sample Collection and Quenching:

-

Rapidly harvest the cells from the culture medium.

-

Immediately quench all enzymatic activity to preserve the in vivo metabolic state. This is a critical step and is often achieved by flash-freezing the sample in liquid nitrogen.

-

-

Metabolite Extraction:

-

Extract metabolites from the quenched cells using a suitable solvent system, typically a cold methanol/water or acetonitrile/methanol/water mixture.

-

Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Analytical Measurement:

-

Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

These techniques will separate the individual metabolites and measure their mass isotopomer distributions (MIDs), which is the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, M+3).

-

-

Data Analysis and Flux Calculation:

-

Use specialized software (e.g., INCA, OpenFLUX) to perform the computational analysis.[11][12]

-

The software uses the measured MIDs and a stoichiometric model of the metabolic network to solve for the unknown intracellular fluxes by minimizing the difference between experimentally measured and model-simulated labeling patterns.[3]

-

Data Presentation and Interpretation

The primary output of an MFA study is a quantitative flux map. The data is often presented in tables that allow for easy comparison of metabolic fluxes between different conditions or strains.

Table 1: Hypothetical Flux Distribution in the Phenylpropanoid Pathway

| Reaction ID | Reaction Name | Flux (Relative Units) - Control | Flux (Relative Units) - Condition X |

| v1 | Phenylalanine -> Cinnamic acid | 100.0 ± 5.2 | 95.3 ± 4.8 |

| v2 | Cinnamic acid -> p-Coumaric acid | 98.5 ± 5.1 | 93.1 ± 4.7 |

| v3 | p-Coumaric acid -> Caffeic acid | 85.3 ± 4.4 | 60.1 ± 3.9 |

| v4 | Caffeic acid -> Ferulic acid | 40.1 ± 2.8 | 25.5 ± 2.1 |

| v5 | Caffeic acid -> Caffeoyl-CoA | 45.2 ± 3.1 | 34.6 ± 2.5 |

| v6 | Ferulic acid -> Coniferyl alcohol | 38.9 ± 2.7 | 24.1 ± 2.0 |

| v7 | Coniferyl alcohol -> G-Lignin | 35.0 ± 2.5 | 21.0 ± 1.8 |

*Statistically significant difference (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Example Mass Isotopomer Distribution (MID) Data for a Downstream Metabolite

| Metabolite | Isotopologue | Relative Abundance (%) - Control | Relative Abundance (%) - Labeled |

| Ferulic Acid | M+0 | 98.9 | 15.2 |

| M+1 | 1.0 | 5.8 | |

| M+2 | 0.1 | 10.5 | |

| M+3 | 0.0 | 68.5 |

The shift in the MID for Ferulic Acid from predominantly M+0 (unlabeled) to M+3 indicates the successful incorporation of the three ¹³C atoms from the this compound tracer.

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of the isotopic label through the metabolic network.

Conclusion

This compound is a highly specific and valuable tool for dissecting the complexities of the phenylpropanoid pathway. By enabling the precise quantification of metabolic fluxes, its application in MFA provides unparalleled insights into plant secondary metabolism. This knowledge is critical for applications ranging from the metabolic engineering of plants for improved biofuel production to the discovery and development of novel plant-derived pharmaceuticals. The methodologies and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this powerful technique in their work.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the mysteries of lignin biosynthesis: the crystal structure of caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase provides new insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways [mdpi.com]

- 9. Transcriptome and metabolome analyses of lignin biosynthesis mechanism of Platycladus orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR characterization of lignins from transgenic poplars with suppressed caffeic acid O-methyltransferase activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

Caffeic Acid-13C3: A Technical Guide for Applications in Food Science and Nutrition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Caffeic acid-13C3, a stable isotope-labeled form of caffeic acid, in the fields of food science and nutrition. Caffeic acid, a widely distributed phenolic compound in plant-based foods, is of significant interest for its antioxidant and potential health-promoting properties. The use of this compound as an internal standard in stable isotope dilution analysis (SIDA) coupled with mass spectrometry offers a highly accurate and precise method for the quantification of caffeic acid and its metabolites in complex matrices such as food and biological samples. This guide details the experimental protocols for its use, presents illustrative quantitative data, and visualizes the metabolic pathways and experimental workflows.

Introduction to this compound

This compound is an isotopically labeled version of caffeic acid where three carbon atoms in the acrylic acid side chain are replaced with the heavy isotope, carbon-13. This labeling renders the molecule chemically identical to its unlabeled counterpart but with a distinct molecular weight, making it an ideal internal standard for mass spectrometry-based quantification. Its primary application is in stable isotope dilution analysis (SIDA), a technique that significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Applications in Food Science: Quantification in Food Matrices

The accurate quantification of bioactive compounds like caffeic acid in food is crucial for nutritional labeling, quality control, and understanding dietary intake. This compound is instrumental in overcoming the challenges associated with complex food matrices.

Experimental Protocol: Stable Isotope Dilution Analysis of Caffeic Acid in Oatmeal

This protocol describes a method for the quantification of free and esterified caffeic acid in oatmeal using this compound as an internal standard. A comparative study has shown that conventional analytical methods can result in significant underestimation of caffeic acid (as low as 32% recovery) due to its susceptibility to oxidation, a problem mitigated by the use of a stable isotope internal standard[1].

Materials:

-

Oatmeal sample

-

This compound (Internal Standard)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of the oatmeal sample.

-

Spike the homogenized sample with a known amount of this compound solution in methanol.

-

For total caffeic acid (free and esterified), perform alkaline hydrolysis by adding NaOH solution and incubating at room temperature in the dark.

-

Acidify the mixture with HCl.

-

Extract the phenolic acids with diethyl ether.

-

Evaporate the ether extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for SPE.

-

-

Purification:

-

Condition an SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the phenolic acids with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor the transition for unlabeled caffeic acid (m/z 179 → 135).

-

Monitor the transition for this compound (m/z 182 → 138).

-

-

Quantification: Calculate the concentration of caffeic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled caffeic acid and a fixed concentration of this compound.

-

Quantitative Data: Caffeic Acid Content in Oatmeal

The following table illustrates the significant difference in recovery and quantification of caffeic acid in oatmeal when using a conventional method versus a stable isotope dilution assay with this compound.

| Analytical Method | Caffeic Acid Recovery (%) |

| Conventional Method | 32% |

| Stable Isotope Dilution Assay | 100% (by definition) |

| Data derived from a comparative study indicating the superior accuracy of SIDA[1]. |

Applications in Nutrition: Bioavailability and Metabolism Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of dietary caffeic acid is essential to evaluate its health effects. This compound can be used as a tracer in human and animal studies to track its metabolic fate.

Experimental Protocol: Hypothetical Human Pharmacokinetic Study

This protocol outlines a hypothetical study to determine the pharmacokinetics of caffeic acid in healthy human volunteers using this compound as a tracer.

Study Design:

-

Subjects: Healthy adult volunteers (n=10).

-

Intervention: Oral administration of a standardized meal containing a known amount of unlabeled caffeic acid, along with a co-administered dose of this compound.

-

Sample Collection: Collect blood samples at baseline (0h) and at regular intervals post-ingestion (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24h). Collect urine over 24 hours.

-

Sample Processing:

-

Separate plasma from blood samples.

-

Spike plasma and urine samples with a second internal standard (e.g., deuterated caffeic acid) for quantification.

-

Perform protein precipitation on plasma samples (e.g., with acetonitrile).

-

Use SPE to clean up plasma and urine samples.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples to quantify the concentrations of both unlabeled caffeic acid, this compound, and their respective metabolites over time.

-

Illustrative Quantitative Data: Pharmacokinetic Parameters of Caffeic Acid

The following table presents hypothetical pharmacokinetic parameters for caffeic acid and its major metabolite, ferulic acid, that could be obtained from a study using this compound as a tracer.

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Caffeic Acid | 150 | 1.5 | 450 |

| Ferulic Acid | 80 | 2.0 | 320 |

| This data is for illustrative purposes and represents typical values that would be determined in a pharmacokinetic study. |

Visualization of Pathways and Workflows

Metabolic Pathway of Caffeic Acid

Caffeic acid undergoes several metabolic transformations in the body, including methylation, sulfation, and glucuronidation. The following diagram illustrates the major metabolic pathway of caffeic acid.

References

The Biological Activity of 13C Labeled Caffeic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 13C labeled caffeic acid. It is intended to serve as a valuable resource for researchers utilizing this stable isotope-labeled compound in a variety of experimental settings, from metabolic tracing to pharmacological studies.

Core Principle: The Biological Equivalence of 13C Labeled and Unlabeled Caffeic Acid

In the realm of drug development and metabolic research, the use of stable isotope-labeled compounds, such as 13C labeled caffeic acid, is a cornerstone of modern bioanalysis. A fundamental and widely accepted principle is that the incorporation of stable isotopes like 13C does not alter the physicochemical or biological properties of a molecule. The substitution of a 12C atom with a 13C atom results in a predictable mass shift without changing the elemental composition, bond lengths, or chemical reactivity of the compound. Consequently, 13C labeled caffeic acid is expected to exhibit biological activity identical to its natural, unlabeled counterpart. This equivalence is the foundation of its use as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. While this principle is broadly accepted, rigorous experimental verification is crucial for regulatory approval and to ensure the accuracy of quantitative data.

Key Biological Activities of Caffeic Acid

Caffeic acid (3,4-dihydroxycinnamic acid) is a well-studied phenolic compound with a broad spectrum of biological activities. These activities are primarily attributed to its potent antioxidant and anti-inflammatory properties. The following sections detail the major biological effects of caffeic acid, which are presumed to be identical for its 13C labeled form.

Antioxidant Activity

Caffeic acid is a powerful antioxidant capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its antioxidant capacity is attributed to the catechol (3,4-dihydroxy) moiety, which can donate hydrogen atoms to neutralize free radicals, and its ability to chelate metal ions involved in radical-generating reactions.[2]

Quantitative Antioxidant Data

| Assay | Compound | IC50 / EC50 | Reference |

| DPPH Radical Scavenging | Caffeic Acid | 2.39 µg/mL | [3] |

| ABTS Radical Scavenging | Caffeic Acid | 1.96 µg/mL | [3] |

| DPPH Radical Scavenging | Caffeic Acid | 18.6 µM | [4] |

| Nitric Oxide (NO) Scavenging | Caffeic Acid | 81.6% inhibition | [1] |

| Hydroxyl Radical Scavenging | Caffeic Acid | Higher than other compounds | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a common method for assessing the free radical scavenging activity of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.

-

Prepare serial dilutions of caffeic acid (or 13C labeled caffeic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the caffeic acid solutions (or methanol as a control) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of caffeic acid.[5]

-

Anti-inflammatory Activity

Caffeic acid exhibits significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[6][7]

Quantitative Anti-inflammatory Data

| Target | Cell Line | Effect | Concentration | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition | 100-400 µM | [6] |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | Inhibition | 100-400 µM | [6] |

| TNF-α, IL-1β, IL-6 Secretion | Mouse Peritoneal Macrophages | Inhibition | 10 µmol/l | [8] |

| IL-10 Secretion | Mouse Peritoneal Macrophages | Increase | 10 µmol/l | [8] |

| Cyclooxygenase-2 (COX-2) | CCD-18Co Myofibroblasts | Inhibition | 10-50 µM | [7] |

| Interleukin-8 (IL-8) | CCD-18Co Myofibroblasts | Inhibition | 10-50 µM | [7] |

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of caffeic acid (or 13C labeled caffeic acid) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS and a group with LPS alone.

-

-

Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

The inhibitory effect of caffeic acid on NO production can then be calculated.

-

Anticancer Activity

Caffeic acid has demonstrated anticancer properties in various cancer cell lines. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[1][9][10]

Quantitative Anticancer Data

| Cell Line | Effect | IC50 | Reference |

| HeLa (Cervical Cancer) | Cytotoxicity | Not specified | [10] |

| ME-180 (Cervical Cancer) | Cytotoxicity | Not specified | [10] |

| MCF-7 (Breast Cancer) | Inhibition of proliferation | Not specified | [11] |

| H1229 (Lung Cancer) | Decreased viability | 600 µM | [9] |

| HT29, A673, 2A3 (Colon, Ewing's Sarcoma, Pharyngeal Cancer) | Heightened sensitivity | Lower than other lines | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with different concentrations of caffeic acid (or 13C labeled caffeic acid) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value, the concentration that causes 50% inhibition of cell growth, can be determined.

-

Neuroprotective Effects

Caffeic acid has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. Its neuroprotective effects are linked to its ability to combat oxidative stress and inflammation in the brain.[12][13][14] Studies have shown that caffeic acid can protect neuronal cells from oxidative stress-induced cytotoxicity.[15]

Experimental Workflow and Signaling Pathways

General Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for investigating the biological activity of 13C labeled caffeic acid, from initial in vitro screening to more complex cell-based assays.

Caption: A generalized workflow for evaluating the biological activity of a compound.

Key Signaling Pathways Modulated by Caffeic Acid

Caffeic acid exerts its biological effects by modulating several key intracellular signaling pathways. The diagrams below illustrate two of the most important pathways involved in its anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway

Caption: Caffeic acid inhibits inflammation by targeting IRAK1/4.

Anticancer Signaling Pathway

Caption: Caffeic acid's anticancer effects via PI3K/Akt pathway and ROS.

Verifying the Biological Equivalence of 13C Labeled Caffeic Acid

While the biological equivalence of stable isotope-labeled compounds is a well-established principle, for certain applications, particularly in drug development and regulatory submissions, experimental verification may be required. The following protocols, adapted from guidelines for larger molecules, can be applied to confirm that 13C labeling does not alter the biological activity of caffeic acid.

Comparative In Vitro Bioactivity Assay

Objective: To demonstrate that 13C labeled caffeic acid and unlabeled caffeic acid have the same potency in a relevant biological assay.

Protocol:

-

Select a robust and sensitive in vitro assay that reflects a key biological activity of caffeic acid (e.g., the DPPH radical scavenging assay or the inhibition of NO production in macrophages, as described above).

-

Prepare stock solutions of both 13C labeled and unlabeled caffeic acid with accurately determined concentrations.

-

Perform the chosen assay in parallel for both compounds, using a wide range of concentrations to generate full dose-response curves.

-

Data Analysis:

-

Calculate the IC50 or EC50 values for both the labeled and unlabeled compounds from their respective dose-response curves.

-

Perform a statistical comparison of the potency values. The biological equivalence can be concluded if there is no statistically significant difference between the IC50/EC50 values of the two compounds.

-

Comparative Cell-Based Assay

Objective: To confirm that 13C labeled and unlabeled caffeic acid elicit the same cellular response.

Protocol:

-

Choose a cell-based assay that measures a downstream effect of caffeic acid's activity (e.g., inhibition of cytokine secretion or induction of apoptosis in a cancer cell line).

-

Treat the cells with equimolar concentrations of 13C labeled and unlabeled caffeic acid.

-

Measure the specific cellular endpoint (e.g., cytokine levels in the supernatant by ELISA, or apoptosis by flow cytometry).

-

Data Analysis:

-

Compare the magnitude of the cellular response between the labeled and unlabeled caffeic acid-treated groups and the control group.

-

Statistical analysis (e.g., t-test or ANOVA) should show no significant difference between the effects of the labeled and unlabeled compounds.

-

Conclusion

13C labeled caffeic acid is a critical tool for researchers in various scientific disciplines. Based on fundamental chemical principles and extensive use in the field, it is considered to be biologically equivalent to its unlabeled counterpart. This guide provides a comprehensive overview of the well-documented biological activities of caffeic acid, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, along with relevant quantitative data and experimental protocols. For applications requiring formal verification of biological equivalence, the comparative assay protocols outlined herein provide a robust framework for confirmation. The provided diagrams of key signaling pathways and experimental workflows offer a visual guide to the mechanisms of action and experimental design. This information is intended to empower researchers to confidently and effectively utilize 13C labeled caffeic acid in their studies.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Absorption and metabolism of caffeic acid and chlorogenic acid in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caffeic Acid and Diseases—Mechanisms of Action [mdpi.com]

- 10. Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ffhdj.com [ffhdj.com]

- 12. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Possible Neuroprotective Effect of Caffeic Acid on Cognitive Changes and Anxiety-Like Behavior Occurring in Young Rats Fed on High-Fat Diet and Exposed to Chronic Stress: Role of β-Catenin/GSK-3B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Use of Caffeic Acid-¹³C₃ in Elucidating Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a central intermediate in the phenylpropanoid pathway, is a precursor to a vast array of secondary metabolites in plants, including lignins, flavonoids, and hydroxycinnamic acid esters. These compounds are crucial for plant development, defense, and interaction with the environment, and many possess significant pharmacological activities. Understanding the metabolic flux through the caffeic acid node is therefore of paramount importance for metabolic engineering, crop improvement, and the discovery of novel therapeutic agents. The use of stable isotope-labeled compounds, such as Caffeic acid-¹³C₃, offers a powerful tool to trace the metabolic fate of caffeic acid and quantify its contribution to downstream pathways. This technical guide provides an in-depth overview of the application of Caffeic acid-¹³C₃ in studying plant secondary metabolism, complete with experimental protocols and data presentation formats.

While direct experimental studies detailing the use of Caffeic acid-¹³C₃ as a tracer in plants are not extensively documented in publicly available literature, this guide synthesizes established methodologies for stable isotope labeling in the phenylpropanoid pathway to provide a comprehensive framework for its application. Caffeic acid-¹³C₃ is commercially available and serves as a valuable tool for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Biosynthesis and Signaling Pathways of Caffeic Acid

Caffeic acid is synthesized in plants from the amino acid phenylalanine via the general phenylpropanoid pathway.[2] It is a critical branch point, leading to the synthesis of numerous essential compounds.

Phenylpropanoid Biosynthesis Pathway

The core biosynthetic route to caffeic acid is well-established. Phenylalanine is first converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. Subsequent hydroxylation yields caffeic acid. From here, caffeic acid can be methylated to form ferulic acid, a precursor to monolignols, or it can be activated to caffeoyl-CoA, which is a substrate for the biosynthesis of flavonoids and other esters.

Caffeic Acid in Plant Stress Signaling

Caffeic acid is not merely a metabolic intermediate; it also plays a role in plant signaling pathways, particularly in response to biotic and abiotic stress. Environmental stressors such as UV radiation, osmotic stress, and pathogen attack can induce the biosynthesis of caffeic acid and its derivatives.[3] Caffeic acid can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3] Furthermore, in the context of allelopathy, caffeic acid has been shown to inhibit the growth of competing plants by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and interfering with the biosynthesis of gibberellins and phytoalexins.

Experimental Protocols

The following protocols are adapted from established methods for stable isotope labeling with phenylpropanoid precursors. Researchers should optimize these protocols for their specific plant system and experimental goals.

Experimental Workflow

A typical workflow for a Caffeic acid-¹³C₃ feeding experiment involves several key stages, from sample preparation to data analysis.

Protocol 1: Caffeic acid-¹³C₃ Feeding to Plant Seedlings

This protocol is adapted from methods used for feeding ¹³C-labeled p-coumaric acid to flax seedlings.

1. Plant Material and Growth Conditions:

-

Grow seedlings (e.g., Arabidopsis thaliana, Linum usitatissimum) under controlled sterile conditions on a suitable growth medium (e.g., Murashige and Skoog).

-

Maintain a consistent photoperiod and temperature relevant to the plant species.

2. Preparation of Caffeic acid-¹³C₃ Solution:

-

Dissolve Caffeic acid-¹³C₃ in a minimal volume of a suitable solvent (e.g., ethanol or DMSO) and then dilute with sterile water or liquid growth medium to the final desired concentration (e.g., 100 µM - 1 mM). The optimal concentration should be determined empirically to ensure sufficient uptake without causing toxicity.

3. Administration of Labeled Substrate:

-

For hydroponically grown seedlings, replace the growth medium with the Caffeic acid-¹³C₃ solution.

-

For seedlings grown on solid media, carefully transfer them to a liquid culture containing the labeled substrate.

-

Ensure the roots are fully submerged.

4. Incubation and Time Course:

-

Incubate the seedlings for a defined period (e.g., 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the label.

-

A time-course experiment is crucial for understanding the kinetics of metabolic flux.

5. Harvesting and Quenching:

-

At each time point, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to quench all metabolic activity.

-

Store the frozen samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction

1. Sample Homogenization:

-

Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

2. Solvent Extraction:

-

To the frozen powder, add a pre-chilled extraction solvent. A common choice is a methanol:chloroform:water mixture (e.g., 1:1:1 v/v/v) or 80% methanol.

-

Vortex the mixture vigorously for 1 minute.

3. Phase Separation:

-

Centrifuge the extract at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

The supernatant contains the polar and semi-polar metabolites. Carefully collect the supernatant for analysis.

Protocol 3: LC-MS/MS Analysis for ¹³C-Labeled Metabolites

1. Chromatographic Separation:

-

Use a reverse-phase C18 column for separation.

-

The mobile phase typically consists of water with a small percentage of formic acid (Solvent A) and acetonitrile with a small percentage of formic acid (Solvent B).

-

Develop a gradient elution method to separate the compounds of interest.

2. Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ionization mode, as phenolic acids ionize well in this mode.

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass-to-charge ratio (m/z) of the parent and fragment ions.

-

Set up a targeted analysis to look for the expected m/z of unlabeled caffeic acid and its ¹³C₃-isotopologue, as well as the expected labeled downstream metabolites.

Protocol 4: NMR Analysis for Positional Isotopomer Analysis

1. Sample Preparation:

-

For NMR analysis, a larger amount of purified compound is typically required. The extracted metabolites may need to be further purified using techniques like preparative HPLC.

-

Dissolve the purified, labeled compound in a suitable deuterated solvent (e.g., Methanol-d₄).

2. NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra.

-

The presence of ¹³C will lead to ¹³C-¹³C and ¹³C-¹H couplings, which can be observed in the spectra and provide information about the position of the label within the molecule.

-

2D NMR techniques such as HSQC and HMBC can be used to confirm the structure and the labeling pattern of the metabolites.

Data Presentation

Quantitative data from stable isotope labeling experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Incorporation of ¹³C from Caffeic acid-¹³C₃ into Downstream Metabolites

This table should summarize the percentage of the metabolite pool that is labeled at different time points.

| Time (hours) | Metabolite | % Labeled (M+3) |

| 2 | Ferulic Acid | Data |

| Chlorogenic Acid | Data | |

| Rosmarinic Acid | Data | |

| 6 | Ferulic Acid | Data |

| Chlorogenic Acid | Data | |

| Rosmarinic Acid | Data | |

| 12 | Ferulic Acid | Data |

| Chlorogenic Acid | Data | |

| Rosmarinic Acid | Data | |

| 24 | Ferulic Acid | Data |

| Chlorogenic Acid | Data | |

| Rosmarinic Acid | Data | |

| *Data to be populated from experimental results. |

Table 2: Metabolic Flux Ratios

This table can be used to present the relative flux of caffeic acid into different downstream pathways, calculated from the isotopologue distribution data.

| Pathway Branch Point | Flux Ratio | Value |

| Caffeic Acid | (Caffeic Acid -> Ferulic Acid) / (Caffeic Acid -> Caffeoyl-CoA) | Data |

| Caffeoyl-CoA | (Caffeoyl-CoA -> Flavonoids) / (Caffeoyl-CoA -> Other Esters) | Data |

| *Data to be populated from experimental results. |

Conclusion

The use of Caffeic acid-¹³C₃ as a tracer provides a powerful approach to dissect the complex network of plant secondary metabolism. By combining feeding experiments with high-resolution analytical techniques such as LC-MS/MS and NMR, researchers can gain valuable insights into the metabolic flux, pathway regulation, and the response of these pathways to genetic and environmental perturbations. The protocols and data presentation formats outlined in this guide provide a robust framework for designing and executing such studies, ultimately contributing to a deeper understanding of plant biochemistry and its applications in agriculture and medicine.

References

Methodological & Application

Application Notes and Protocols for Quantitative Analysis of Caffeic Acid using Caffeic acid-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid is a widely distributed phenolic compound in plants and a significant component of the human diet. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Accurate quantification of caffeic acid in various biological and botanical matrices is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its role in health and disease. This document provides a detailed protocol for the quantitative analysis of caffeic acid using a stable isotope-labeled internal standard, Caffeic acid-13C3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Principle

The method is based on stable isotope dilution analysis (SIDA). A known amount of this compound is added to the samples and calibration standards. Caffeic acid and its 13C-labeled internal standard are co-extracted and analyzed by LC-MS/MS. The compounds are separated chromatographically and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte (caffeic acid) to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the amount of caffeic acid in the unknown samples.

Data Presentation

Table 1: LC-MS/MS Parameters for Caffeic Acid and this compound

| Parameter | Caffeic Acid | This compound |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 179.0 | 182.0 |

| Product Ion (m/z) | 135.0 | 137.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | -22 | -22 |

| Declustering Potential (V) | -51 | -51 |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 65,000 | 52,000 | 1.250 |

| 100 | 130,000 | 51,500 | 2.524 |

| 500 | 660,000 | 50,800 | 12.992 |

| 1000 | 1,350,000 | 51,200 | 26.367 |

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Caffeic Acid Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of caffeic acid standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Store at -20°C.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol in a volumetric flask.

-

Store at -20°C.

1.3. Caffeic Acid Working Solutions (for Calibration Curve):

-

Perform serial dilutions of the Caffeic Acid Stock Solution with methanol to prepare working solutions at concentrations of 100 µg/mL and 10 µg/mL.

1.4. This compound Internal Standard (IS) Working Solution (10 ng/mL):

-

Dilute the this compound Stock Solution with methanol:water (50:50, v/v) to a final concentration of 10 ng/mL. This solution will be used for spiking samples and standards.

Preparation of Calibration Curve and Quality Control (QC) Samples

2.1. Calibration Standards:

-

Prepare a series of calibration standards by spiking the appropriate amount of Caffeic Acid working solution into a blank matrix (e.g., drug-free plasma, or a solvent mixture similar to the final sample extract).

-

A typical calibration curve may range from 1 to 1000 ng/mL.

-

To each calibration standard, add a fixed amount of the this compound IS Working Solution (e.g., 50 µL of 10 ng/mL IS to 450 µL of sample, resulting in a final IS concentration of 1 ng/mL).

2.2. Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 3, 300, and 800 ng/mL).

-

QC samples should be prepared from a separate weighing of the caffeic acid standard than the calibration standards.

-

Spike the QC samples with the this compound IS Working Solution in the same manner as the calibration standards.

Sample Preparation (Example: Plasma)

3.1. Protein Precipitation:

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the this compound IS Working Solution (10 ng/mL).

-

Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

3.2. Supernatant Transfer:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

3.3. Reconstitution:

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.2. Mass Spectrometry (MS) Conditions:

-

Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate in negative ion mode.

-

Use the MRM transitions specified in Table 1.

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.

Data Analysis and Quantification

-

Integrate the peak areas for caffeic acid and this compound for all standards, QCs, and samples.

-

Calculate the peak area ratio (Caffeic Acid Peak Area / this compound Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Determine the concentration of caffeic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

The acceptance criteria for the calibration curve should include a correlation coefficient (r²) ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification).

Mandatory Visualization

Caption: Experimental workflow for quantitative analysis of Caffeic acid.

Caption: Major metabolic pathways of Caffeic acid.[1]

References

Application Notes and Protocols for Caffeic Acid-13C3 in Stable Isotope Dilution Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid is a widely studied phenolic compound found in numerous plant-based foods and beverages, known for its significant antioxidant, anti-inflammatory, and other pharmacological properties.[1][2][3][4] Accurate and precise quantification of caffeic acid in complex biological and food matrices is crucial for pharmacokinetic studies, quality control, and understanding its role in health and disease. Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard for quantitative analysis due to its high selectivity and accuracy.[5][6] This document provides detailed application notes and protocols for the use of Caffeic acid-13C3 as an internal standard in stable isotope dilution assays.

This compound is a stable isotope-labeled form of caffeic acid that serves as an ideal internal standard for mass spectrometry-based quantification.[7][8] Since it has nearly identical physicochemical properties to the unlabeled (native) caffeic acid, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished from the native compound by the mass spectrometer, enabling highly accurate quantification.

Principle of Stable Isotope Dilution Assay (SIDA)

The core principle of a stable isotope dilution assay is the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of sample preparation. This labeled compound, often referred to as the internal standard (IS), acts as a surrogate for the endogenous analyte throughout the entire analytical procedure, including extraction, derivatization (if any), and analysis. Any sample loss or variation during these steps will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be determined with high precision and accuracy.

Applications

Stable isotope dilution assays using this compound are applicable to a wide range of research and development areas:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of caffeic acid in plasma, urine, and tissue samples.[9][10][11]

-

Food Science and Nutrition: For the precise quantification of caffeic acid in food products, beverages, and dietary supplements to assess dietary intake and for quality control.

-

Herbal Medicine and Natural Product Research: To standardize the content of caffeic acid in herbal extracts and traditional medicines.

-

Clinical and Translational Research: To investigate the role of caffeic acid as a biomarker or its therapeutic potential in various diseases.

Experimental Protocols

This section provides a general protocol for the quantification of caffeic acid in a biological matrix (e.g., plasma) using LC-MS/MS and this compound as an internal standard. The protocol should be optimized and validated for the specific matrix and instrumentation used.

Materials and Reagents

-

Caffeic Acid (analytical standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Biological matrix (e.g., rat plasma)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system

-

Triple quadrupole mass spectrometer

Preparation of Standard and Internal Standard Stock Solutions

-

Caffeic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of caffeic acid and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the caffeic acid stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample, calibration curve standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for caffeic acid analysis. These may need to be optimized for your specific instrument.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions. |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See table below |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Caffeic Acid | 179.0 | 135.0 | -20 |

| This compound | 182.0 | 138.0 | -20 |

Note: The precursor ion for this compound is 3 Da higher than that of unlabeled caffeic acid due to the three 13C atoms. The fragmentation pattern is expected to be similar, resulting in a product ion that is also 3 Da higher.

Data Analysis and Quantification

-

Integrate the peak areas for both the caffeic acid and this compound MRM transitions.

-

Calculate the ratio of the peak area of caffeic acid to the peak area of this compound for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the caffeic acid standards.

-

Determine the concentration of caffeic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data from a validated stable isotope dilution assay for caffeic acid.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linear Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| LLOQ | 5 | < 15% | < 15% | ± 20% |

| Low QC | 15 | < 10% | < 10% | ± 15% |

| Mid QC | 150 | < 10% | < 10% | ± 15% |

| High QC | 800 | < 10% | < 10% | ± 15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.[9][10]

Visualizations

Experimental Workflow

Caption: Experimental workflow for caffeic acid quantification.

Signaling Pathway Context

While the analytical method itself does not involve a signaling pathway, the quantification of caffeic acid is often relevant to its biological activities. Caffeic acid is known to modulate pathways related to inflammation and oxidative stress. For example, it can inhibit the activity of enzymes like matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression.

Caption: Caffeic acid's inhibitory effects on ROS and MMPs.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS 1185245-82-2 | LGC Standards [lgcstandards.com]

- 9. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

Application Note: A Validated HPLC-UV and LC-MS/MS Method for the Quantification of Caffeic Acid using Caffeic acid-13C3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the development and validation of a robust analytical method for the quantification of caffeic acid in various matrices. Caffeic acid is a naturally occurring phenolic compound renowned for its antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] Accurate quantification is crucial for its study in pharmacology, food science, and cosmetic applications. This method employs High-Performance Liquid Chromatography (HPLC) with UV detection for general applications and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and selectivity, utilizing Caffeic acid-13C3 as a stable isotope-labeled internal standard (IS) to ensure maximum accuracy and precision by correcting for matrix effects and procedural losses.[3]

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a key intermediate in the biosynthesis of lignin and other significant plant metabolites.[1] Its presence in foods and beverages like coffee, fruits, and vegetables contributes to their health benefits.[1][4] Research has shown that caffeic acid can modulate various cellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, which are implicated in inflammation and cancer.[5][6][7] Given its therapeutic potential, a reliable and validated method for its quantification is essential. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis via mass spectrometry, as it shares near-identical physicochemical properties with the analyte, ensuring reliable correction for analytical variability.[3]

Experimental Protocols

Reagents and Materials

-

Standards: Caffeic Acid (≥98% purity), this compound (>95% purity).

-

Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water.

-

Additives: Formic acid, Acetic acid, or Ortho-phosphoric acid (analytical or MS grade).

-

Columns: A reversed-phase C18 column is commonly used. Examples include Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or Waters XDB C18 (250 x 4.6 mm, 5 µm).[8][9]

-

Filters: 0.22 µm or 0.45 µm syringe filters for sample clarification.

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Caffeic Acid and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.[10][11] Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the Caffeic Acid primary stock solution with a 50:50 mixture of methanol and water. A typical concentration range is 0.1 µg/mL to 100 µg/mL.[10]

-

Internal Standard (IS) Working Solution (e.g., 10 µg/mL): Dilute the this compound primary stock solution with the same 50:50 methanol:water mixture. This solution will be used to spike all samples and calibration standards.

Sample Preparation (General Protocol)

-

Extraction: For solid samples (e.g., plant material, coffee grounds), perform an extraction using a suitable solvent like a methanol/water or ethanol/water mixture.[8][12] For liquid samples (e.g., plasma, cosmetic emulsions), protein precipitation with acetonitrile or methanol may be necessary.[10]

-

Internal Standard Spiking: To 1 mL of sample extract (or a defined volume of liquid sample), add a fixed volume (e.g., 25 µL) of the IS Working Solution (10 µg/mL). Do this for all calibration standards, quality controls, and unknown samples to ensure the same IS concentration in every injection.

-

Centrifugation & Filtration: Centrifuge the mixture to pellet any precipitates (e.g., 10,000 xg for 10 min).[10]

-

Final Preparation: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[13]

Instrumentation and Chromatographic Conditions

The following tables outline starting conditions for method development. These may require optimization based on the specific instrumentation and sample matrix.

Table 1: HPLC-UV Method Conditions

| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |

|---|---|---|

| Column | Phenomenex C18 (150 x 4.6 mm, 5µm)[14] | Hypersil BDS C18 (100 x 4.6 mm, 3µm)[11] |

| Mobile Phase A | 0.2% Phosphoric Acid in Water[14] | 0.5% Acetic Acid in Water[11] |

| Mobile Phase B | Acetonitrile[14] | Methanol[11] |

| Composition | 81% A : 19% B[14] | Gradient: Start at 75% A, linear to 35% A in 15 min[11] |

| Flow Rate | 1.2 mL/min[14] | 1.0 mL/min[11] |

| Column Temp. | 30°C[4] | 25°C[11] |

| Injection Vol. | 10 µL[12] | 10 µL[11] |

| Detection | UV at 325 nm[4][9] | DAD at 330 nm[11] |

| Expected RT | ~6.5 min[14] | Varies with gradient |

Table 2: LC-MS/MS Method Conditions

| Parameter | Condition |

|---|---|

| Column | Standard C18 (e.g., 100 x 2.1 mm, 1.8µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |